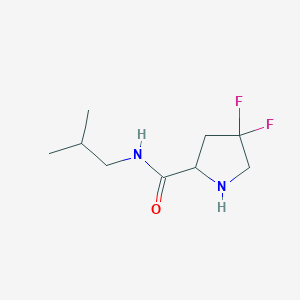

4,4-Difluor-N-Isobutylpyrrolidin-2-carboxamid

Übersicht

Beschreibung

Pyrrolidine derivatives, such as “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide”, are often used in medicinal chemistry to obtain compounds for the treatment of various diseases . The presence of the pyrrolidine ring, a five-membered nitrogen heterocycle, allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Molecular Structure Analysis

The molecular structure of “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The difluoro group and the isobutyl group would be attached to this ring. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would need to be determined experimentally. These properties could include solubility, melting point, boiling point, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

Biotechnologien: Fluoreszierende Sonden

4,4-Difluor-N-Isobutylpyrrolidin-2-carboxamid: kann als Kernstruktur für die Entwicklung fluoreszierender Sonden dienen. Diese Sonden sind essenziell in biotechnologischen Anwendungen wie Bioimaging und Biosensing. Die Fluoratome in der Verbindung können die Photostabilität und Helligkeit des Fluoreszenzsignals verbessern, was sie für die Langzeitabbildung biologischer Prozesse wertvoll macht .

Optoelektronik: Organische Leuchtdioden (OLEDs)

Im Bereich der Optoelektronik könnte diese Verbindung bei der Synthese organischer Leuchtdioden (OLEDs) eingesetzt werden. Das Vorhandensein von Fluoratomen könnte möglicherweise die HOMO-LUMO-Lücke verringern, was zu besseren Ladungstransporteigenschaften und einer verbesserten Effizienz von OLEDs führt .

Materialwissenschaften: Stimuli-responsive Materialien

Die strukturelle Vielfalt von This compound macht es zu einem Kandidaten für die Herstellung von stimuli-responsiven Materialien. Diese Materialien können ihre Eigenschaften als Reaktion auf externe Reize wie Temperatur, Licht oder pH-Wert ändern, was für intelligente Materialien und Beschichtungen sehr wünschenswert ist .

Asymmetrische Synthese: Organokatalysatoren

Diese Verbindung könnte eine Rolle bei der asymmetrischen Synthese von Organokatalysatoren spielen. Der Pyrrolidinring ist ein häufiges Motiv in Prolin-basierten Organokatalysatoren, die eine entscheidende Rolle bei der Herstellung chiraler Moleküle für Pharmazeutika und Feinchemikalien spielen .

Kühltechnologien: Passive Kühltextilien

Forschungen haben gezeigt, dass Materialien mit bestimmten Emissionseigenschaften verwendet werden können, um Textilien herzustellen, die durch Reflektion von Sonnenlicht passiv kühlen. This compound könnte in solche Materialien integriert werden, um ihre Kühleigenschaften zu verbessern, mit Anwendungen in Kleidung, Baustoffen und Lebensmittellagerung .

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .

Zukünftige Richtungen

The future directions for research on “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential use in the treatment of various diseases, based on its structural similarity to other biologically active pyrrolidine derivatives .

Eigenschaften

IUPAC Name |

4,4-difluoro-N-(2-methylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O/c1-6(2)4-12-8(14)7-3-9(10,11)5-13-7/h6-7,13H,3-5H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMAJRLYHQNYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

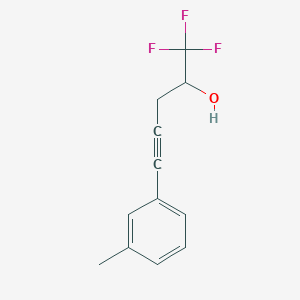

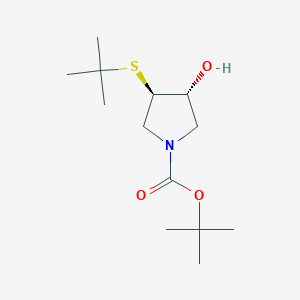

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)

![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)